REACTION_CXSMILES
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B.[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([S:13][CH:14]([CH3:16])[CH3:15])=[C:7]([CH:12]=1)[C:8]([NH:10][CH3:11])=O.Cl>C1COCC1>[CH:14]([S:13][C:6]1[CH:5]=[CH:4][C:3]([NH2:2])=[CH:12][C:7]=1[CH2:8][NH:10][CH3:11])([CH3:16])[CH3:15]
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled in an ice bath
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
concentrated almost to dryness in vacuo
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Type
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ADDITION
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Details
|
diluted with ethyl acetate and sodium hydroxide solution (2N)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (3×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)SC1=C(C=C(N)C=C1)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 112.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |